METHYL 4-[4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXOISOINDOL-2-YL)BENZAMIDO]BENZOATE
Overview
Description
METHYL 4-[4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXOISOINDOL-2-YL)BENZAMIDO]BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as ester, amide, and phthalimide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXOISOINDOL-2-YL)BENZAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through amide bond formation and esterification reactions. Common reagents used in these reactions include carbodiimides for amide bond formation and acid chlorides for esterification. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXOISOINDOL-2-YL)BENZAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 4-[4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXOISOINDOL-2-YL)BENZAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which METHYL 4-[4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXOISOINDOL-2-YL)BENZAMIDO]BENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
METHYL 4-[4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXOISOINDOL-2-YL)BENZAMIDO]BENZOATE can be compared with other similar compounds such as:
- 4-Methoxycarbonylphenylboronic acid
- 4-Carbomethoxybenzeneboronic acid
- 4-Methoxycarbonylbenzeneboronic acid
These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-[[4-[5-[(4-methoxycarbonylphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N3O8/c1-42-31(40)19-3-10-22(11-4-19)33-27(36)18-7-14-24(15-8-18)35-29(38)25-16-9-21(17-26(25)30(35)39)28(37)34-23-12-5-20(6-13-23)32(41)43-2/h3-17H,1-2H3,(H,33,36)(H,34,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTWOTOSWLHLHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=C(C=C5)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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